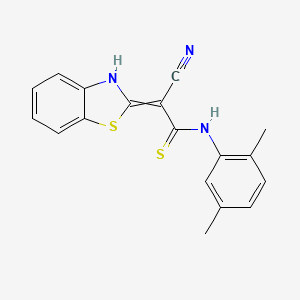![molecular formula C10H8N2O2 B12437426 [3,3'-Bipyridine]-4,4'-diol CAS No. 27353-34-0](/img/structure/B12437426.png)
[3,3'-Bipyridine]-4,4'-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3,3’-Bipyridine]-4,4’-diol is a compound belonging to the bipyridine family, which consists of two pyridine rings connected by a single bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [3,3’-Bipyridine]-4,4’-diol typically involves the coupling of pyridine derivatives. One common method is the transition-metal-catalyzed C–H arylation of heteroarenes, which allows for the formation of bipyridine derivatives through the Pd-catalyzed non-directed C-3 arylation of pyridine . This method provides good yields and is widely used in the preparation of bipyridine compounds.
Industrial Production Methods
Industrial production of bipyridine derivatives often involves metal-catalyzed cross-coupling reactions, such as Suzuki, Negishi, and Stille coupling . These methods are efficient and scalable, making them suitable for large-scale production. Additionally, electrochemical methods and other innovative techniques are being developed to improve the efficiency and yield of bipyridine synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
[3,3’-Bipyridine]-4,4’-diol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions
Common reagents used in the reactions of [3,3’-Bipyridine]-4,4’-diol include oxidizing agents, reducing agents, and nucleophiles. For example, the compound can undergo oxidation in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide. Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often involve nucleophiles such as halides or amines.
Major Products Formed
The major products formed from the reactions of [3,3’-Bipyridine]-4,4’-diol depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield bipyridine N-oxides, while reduction reactions can produce bipyridine derivatives with altered electronic properties. Substitution reactions can lead to the formation of various functionalized bipyridine compounds.
Wissenschaftliche Forschungsanwendungen
[3,3’-Bipyridine]-4,4’-diol has numerous scientific research applications due to its versatile chemical properties. In chemistry, it is used as a ligand in coordination chemistry, forming complexes with transition metals . These complexes have distinctive optical properties and are of interest for studies in electron and energy transfer, supramolecular chemistry, and catalysis .
In biology and medicine, bipyridine derivatives, including [3,3’-Bipyridine]-4,4’-diol, are used as biologically active molecules. For example, milrinone, a bipyridine derivative, is used for the short-term treatment of acute decompensated heart failure due to its positive inotropic and vasodilatory effects .
In industry, bipyridine compounds are used in the manufacture of pesticides and as components in electrochromic devices, molecular machines, and redox-flow batteries .
Wirkmechanismus
The mechanism of action of [3,3’-Bipyridine]-4,4’-diol involves its interaction with molecular targets and pathways. For instance, bipyridine derivatives like milrinone inhibit phosphodiesterase-3, leading to increased levels of cyclic adenosine monophosphate (cAMP) and improved cardiac function . The compound’s ability to form coordination complexes with transition metals also plays a crucial role in its chemical and biological activities .
Vergleich Mit ähnlichen Verbindungen
[3,3’-Bipyridine]-4,4’-diol can be compared with other bipyridine derivatives, such as 2,2’-bipyridine and 4,4’-bipyridine. While all these compounds share a similar bipyridine scaffold, their chemical properties and applications differ based on the position of the nitrogen atoms and the functional groups attached to the pyridine rings .
2,2’-Bipyridine: Known for its strong chelating ability and use in coordination chemistry.
4,4’-Bipyridine: Commonly used as a precursor to paraquat, a redox-active compound with applications in agriculture and industry.
The unique properties of [3,3’-Bipyridine]-4,4’-diol, such as its ability to undergo various chemical reactions and form coordination complexes, make it a valuable compound in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
27353-34-0 |
|---|---|
Molekularformel |
C10H8N2O2 |
Molekulargewicht |
188.18 g/mol |
IUPAC-Name |
3-(4-oxo-1H-pyridin-3-yl)-1H-pyridin-4-one |
InChI |
InChI=1S/C10H8N2O2/c13-9-1-3-11-5-7(9)8-6-12-4-2-10(8)14/h1-6H,(H,11,13)(H,12,14) |
InChI-Schlüssel |
CYUVDMSKOCUYRV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CNC=C(C1=O)C2=CNC=CC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


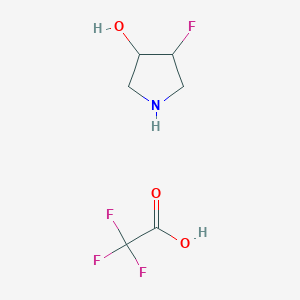
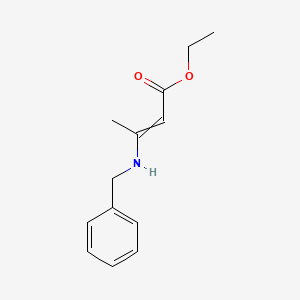
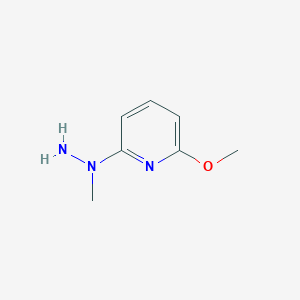
![(4aR,5S,6R,8aR)-5-[2-(2,5-Dihydro-5-methoxy-2-oxofuran-3-yl)ethyl]-3,4,4a,5,6,7,8,8a-octahydro-5,6,8a-trimethylnaphthalene-1-carboxylic acid](/img/structure/B12437390.png)
![methyl (1R,2S)-2,6-dimethyl-20-oxo-8-azahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icosa-13(19),16-diene-17-carboxylate](/img/structure/B12437395.png)
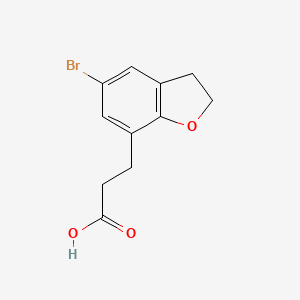



![3H-imidazo[4,5-b]pyridine-7-carboxylic acid hydrochloride](/img/structure/B12437428.png)
![(1R,10S,11R)-13-hydroxy-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-trien-16-one](/img/structure/B12437429.png)
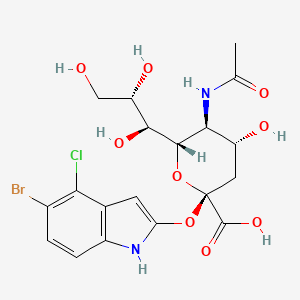
![tert-butyl 3-chloro-7-isopropyl-5H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B12437440.png)
